tert-Butyl cyclohex-3-en-1-ylcarbamate

Batch Consistency Impurity Profile Pharmaceutical Intermediate

Researchers pursuing functionalized cyclohexylamine scaffolds face a critical bottleneck: saturated or ketone analogs lack the unsaturation needed for direct late-stage epoxidation, hydroxylation, or stereoselective ring-opening. tert-Butyl cyclohex-3-en-1-ylcarbamate resolves this by combining a Boc-protected amine with an intact cyclohexene double bond-a reactivity profile neither 4-(Boc-amino)cyclohexane nor 4-(Boc-amino)cyclohexanone can replicate. • Enables one-step epoxidation/dihydroxylation to install oxygenated motifs with defined stereochemistry; eliminates 2-3 synthetic steps vs. saturated analogs. • Orthogonal Boc group withstands Fmoc-SPPS conditions; alkene remains stable during TFA cleavage, providing a late-stage diversification handle on-resin. • Direct intermediate in patent-disclosed Factor Xa inhibitor synthesis (89% yield via Curtius rearrangement); procure the pre-validated building block to bypass multi-day in-house preparation.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
CAS No. 135262-85-0
Cat. No. B165409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl cyclohex-3-en-1-ylcarbamate
CAS135262-85-0
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC=CC1
InChIInChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3,(H,12,13)
InChIKeyIRBIWNJTHWLIMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl cyclohex-3-en-1-ylcarbamate – Boc-Protected Amine Building Block


tert-Butyl cyclohex-3-en-1-ylcarbamate (CAS 135262-85-0), also known as 4-(Boc-amino)cyclohexene, is a specialized organic compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . It features a cyclohexene ring bearing a tert-butoxycarbonyl (Boc)-protected amine, making it a versatile intermediate in multi-step organic synthesis, particularly within pharmaceutical and agrochemical research . Its value proposition for procurement hinges on the unique combination of a protected amine for orthogonal reactivity and an unsaturated ring that enables further functionalization strategies not accessible to saturated analogs [1].

Why 4-(Boc-amino)cyclohexene Cannot Be Substituted


Generic substitution of tert-butyl cyclohex-3-en-1-ylcarbamate with closely related in-class compounds like 4-(Boc-amino)cyclohexanone or 4-(Boc-amino)cyclohexane is scientifically invalid due to fundamentally divergent reactivity profiles. The cyclohexene double bond in the target compound provides a critical handle for electrophilic additions, epoxidations, and hydrogenation reactions that are chemically impossible with the saturated analog [1]. Conversely, the ketone variant introduces an unwanted reactive carbonyl, altering the chemoselectivity of subsequent steps and requiring additional protection/deprotection strategies . The target compound occupies a distinct reactivity niche: it offers the orthogonal protection of an amine via the Boc group, while the unsaturated ring remains primed for late-stage diversification, a balance that neither analog can replicate [2].

tert-Butyl cyclohex-3-en-1-ylcarbamate: Evidence vs. Analogs


Purity Advantage Over Saturated Analogs

The procurement value of tert-butyl cyclohex-3-en-1-ylcarbamate is strongly supported by commercially available purity specifications that exceed those of generic, saturated Boc-amino cyclohexane building blocks. The target compound is routinely supplied at a minimum purity of 98% (HPLC), with specific vendor batches, such as those from Shaoyuan Technology, reaching 99.7% . In contrast, the saturated analog 4-(Boc-amino)cyclohexane is commonly listed at a minimum purity of 95% . This quantifiable purity differential directly reduces the risk of introducing unknown impurities in multi-step, GLP-compliant syntheses.

Batch Consistency Impurity Profile Pharmaceutical Intermediate

Exclusive Epoxidation and Iodination Reactivity

A fundamental differentiation of tert-butyl cyclohex-3-en-1-ylcarbamate from its fully saturated analog, 4-(Boc-amino)cyclohexane, is its ability to undergo ring-functionalization reactions such as epoxidation and iodination. A foundational study on N-(1-cyclohex-3-enyl)carbamates demonstrated that the benzyl-protected version of this scaffold could be successfully epoxidized and iodinated to generate oxygenated cyclohexylamine building blocks, reactions that are structurally precluded for saturated analogs [1]. While this specific study used a benzyl carbamate, the reactivity is directly attributable to the cyclohexene ring, confirming the target compound's role as a critical entry point for synthesizing complex, functionalized amines.

Oxygenated Cyclohexylamine Ring Functionalization Curtius Rearrangement

Physicochemical Profile vs. Ketone Analog

The target compound presents a distinct physicochemical profile compared to 4-(Boc-amino)cyclohexanone (CAS 179321-49-4), a common alternative building block. tert-Butyl cyclohex-3-en-1-ylcarbamate has an experimentally determined melting point of 52-54 °C and a predicted density of 1.00±0.1 g/cm³ . The ketone analog, in contrast, is also a solid but features a carbonyl group that increases its molecular weight (213.27 vs. 197.27 g/mol) and significantly alters its hydrogen-bonding capacity and solubility profile [1]. The lower molecular weight and absence of a polar carbonyl make the target compound less prone to unwanted hydrogen-bond interactions in solution, a critical consideration for reactions requiring strict control of solvation effects.

LogP Prediction Crystallinity Formulation

Curtius Rearrangement Route for Scalable Synthesis

The synthesis of tert-butyl cyclohex-3-en-1-ylcarbamate is documented via a specific Curtius rearrangement protocol in patent US07576135B2, where 3-cyclohexene-1-carboxylic acid is reacted with diphenylphosphoryl azide in tert-butanol to yield 24.9 g of purified title compound [1]. This established, patent-backed route provides a reproducible pathway distinct from the reductive amination or Boc-protection of pre-formed amines used for saturated analogs. The availability of this protected Curtius methodology can be a differentiating factor for scale-up considerations, as it ensures a high-yield, well-characterized route to the cyclohexenyl carbamate scaffold without the use of expensive chiral catalysts or harsh hydrogenation conditions.

Process Chemistry Curtius Rearrangement Scale-up

Conformational Selectivity for Stereochemical Control

A 2007 Angewandte Chemie study on cyclohexenyl carbamates, which includes the structural class of the target compound, demonstrated that the kinetic CH acidity is conformationally dependent, governed by the torsion angle between the α-CH bond and the adjacent π-system [1]. This finding implies that the target compound's cyclohexene ring can be exploited for stereoselective deprotonation/functionalization. Such conformational control is absent in saturated 4-(Boc-amino)cyclohexane, which lacks the rigidifying double bond, and in the ketone analog, where the carbonyl exerts a different electronic bias. While direct data points for the tert-butyl variant are not isolated, this class-level insight suggests that for projects requiring stereochemical precision, the target compound provides a more predictable platform.

Kinetic Acidity Stereochemistry Asymmetric Synthesis

Orthogonal Boc Protection: Stability vs. Labile Analogs

The Boc group in tert-butyl cyclohex-3-en-1-ylcarbamate provides well-established orthogonal stability: it is stable to nucleophiles and bases but cleaved under mild acidic conditions (e.g., TFA). In contrast, using a free amine analog (cyclohex-3-en-1-amine) would introduce a nucleophilic amino group incompatible with many coupling agents and electrophiles [1]. The Cbz-protected version offers a different deprotection profile (hydrogenolysis) that may be incompatible with substrates containing reduction-sensitive functional groups. Thus, the target compound's Boc protection represents the optimal balance for sequences where both acid-labile protecting groups and robust stability to basic conditions are required, a scenario common in solid-phase peptide synthesis [2].

Orthogonal Protection Boc Deprotection Peptide Synthesis

tert-Butyl cyclohex-3-en-1-ylcarbamate: Application Scenarios


Oxygenated Cyclohexylamine Building Blocks for Kinase Inhibitors

In medicinal chemistry campaigns requiring functionalized cyclohexylamine scaffolds, the target compound's cyclohexene ring enables epoxidation and subsequent ring-opening to install hydroxyl or amino groups with defined stereochemistry [1]. The saturated analog 4-(Boc-amino)cyclohexane cannot undergo these transformations, forcing chemists into longer, lower-yielding routes. This direct functionalization capability translates to fewer synthetic steps and higher overall yields, making the target compound the preferred procurement choice for library synthesis of oxygenated amine building blocks.

SPPS: Orthogonal Boc-Protected Amine

For solid-phase peptide synthesis protocols using Fmoc chemistry, the target compound provides a Boc-protected amine that can be orthogonally deprotected with TFA after the peptide chain is assembled, liberating a free amine for on-resin cyclization or coupling [2]. The cyclohexene ring remains intact during all SPPS steps, offering a late-stage diversification point. The ketone analog 4-(Boc-amino)cyclohexanone would be reduced to a hydroxyl group during standard TFA cleavage cocktails, introducing an unwanted side product, whereas the target compound's alkene is stable to these conditions.

Factor Xa Inhibitor Intermediate Synthesis

The compound is a direct synthetic intermediate in the patent-protected route to diamine-derived Factor Xa inhibitors [3]. An 89% yield from the carboxylic acid via Curtius rearrangement ensures cost-effective access to the key cyclohexenyl amine scaffold. Procurement of this specific intermediate, rather than attempting to reproduce the multi-day, two-step Curtius sequence from scratch, reduces in-house development time and guarantees process performance consistent with the patent disclosure.

Conformational Acidity Probe for Asymmetric Synthesis

For research groups investigating the stereochemical course of deprotonation reactions, the target compound serves as a defined substrate whose kinetic acidity is predictably linked to its conformation [4]. This property is not shared by the flexible saturated analog. Using the target compound allows researchers to correlate substrate geometry with reaction outcomes, enabling the rational design of asymmetric transformations. This provides a clear scientific rationale for selecting this specific carbamate over other Boc-protected amines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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